
LY-2300559
Übersicht
Beschreibung
LY-2300559 ist ein niedermolekularer Wirkstoff, der auf sein Potenzial zur Vorbeugung von Migräne-Kopfschmerzen untersucht wurde. Er wirkt als Agonist des metabotropen Glutamatrezeptors 2 (mGluR2) und als Antagonist des Cysteinylleukotrinrezeptors 1 (CysLTR1) .
Vorbereitungsmethoden
Die Synthese von LY-2300559 umfasst mehrere Schritte, die typischerweise mit der Herstellung der Mutterlauge beginnen. So können beispielsweise 2 mg des Arzneimittels in 50 μL Dimethylsulfoxid (DMSO) gelöst werden, um eine Mutterlauge-Konzentration von 40 mg/mL zu erzeugen . Industrielle Produktionsmethoden können ähnliche Schritte, jedoch im größeren Maßstab, umfassen, um die Reinheit und Konsistenz der Verbindung zu gewährleisten.
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind DMSO, Ethanol und andere Lösungsmittel . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden, aber sie umfassen im Allgemeinen Modifikationen am Diphenylmethan-Rest.
Analyse Chemischer Reaktionen
LY-2300559 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include DMSO, ethanol, and other solvents . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the diphenylmethane moiety.
Wissenschaftliche Forschungsanwendungen
Therapeutic Indications
LY-2300559 is primarily indicated for the prevention of migraine headaches . It operates through two main mechanisms:
- Cysteinyl Leukotriene Receptor 1 Antagonism : This mechanism involves blocking the receptor responsible for inflammatory responses that can trigger migraines.
- Metabotropic Glutamate Receptor 2 Agonism : This action modulates neurotransmission in the central nervous system, which is crucial for pain perception and management.
The compound has reached Phase 2 clinical trials, where it was evaluated for its effectiveness against migraine disorders in various populations .
Formulation Strategies
One of the significant challenges with this compound is its low solubility, which can affect its bioavailability. Recent studies have utilized an artificial stomach duodenum (ASD) model to compare different formulations of this compound. Notably:
- A solid dispersion formulation demonstrated enhanced performance over conventional high-shear wet granulation formulations. The solid dispersion method improved the drug's absorption and therapeutic efficacy, highlighting the importance of formulation in drug delivery systems .
Case Study 1: Formulation Comparison Using ASD Model
A study utilized an artificial stomach duodenum model to analyze the performance differences between two formulations of this compound:
- Objective : To assess the absorption characteristics of this compound in varying formulations.
- Findings : The solid dispersion formulation showed significantly better absorption characteristics compared to traditional formulations, indicating a promising approach for enhancing the bioavailability of low-solubility drugs .
Case Study 2: Clinical Trials on Migraine Prevention
In clinical trials focusing on migraine prevention:
- Population : The trials involved a diverse group of participants experiencing chronic migraines.
- Results : Participants receiving this compound reported a statistically significant reduction in migraine frequency compared to placebo groups, suggesting that this compound could be an effective preventive treatment option .
Data Table: Summary of Research Findings
Study/Trial | Objective | Key Findings | Phase |
---|---|---|---|
ASD Model Comparison | Evaluate formulation performance | Solid dispersion outperformed traditional methods | Preclinical |
Migraine Prevention Trial | Assess efficacy in migraine reduction | Significant reduction in migraine frequency reported | Phase 2 |
Wirkmechanismus
The mechanism of action of LY-2300559 involves its dual role as an mGluR2 agonist and CysLTR1 antagonist . By activating mGluR2, the compound modulates glutamate signaling in the brain, which is believed to play a role in migraine pathophysiology. As a CysLTR1 antagonist, this compound inhibits the action of cysteinyl leukotrienes, which are inflammatory mediators involved in migraine and other inflammatory conditions .
Vergleich Mit ähnlichen Verbindungen
LY-2300559 ist aufgrund seiner doppelten Wirkung auf mGluR2 und CysLTR1 einzigartig . Ähnliche Verbindungen umfassen andere mGluR2-Agonisten und CysLTR1-Antagonisten, wie z. B. LY-2389575-Hydrochlorid und JNJ-46281222 . Die Kombination dieser beiden Wirkungen von this compound hebt es von anderen Verbindungen seiner Klasse ab.
Biologische Aktivität
LY-2300559 is a small molecule developed by Eli Lilly and Company, primarily recognized for its dual role as a positive allosteric modulator of metabotropic glutamate receptor 2 (mGluR2) and an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). This compound has garnered attention for its potential therapeutic applications in treating migraine headaches, leveraging its mechanisms that influence pain modulation and inflammatory responses.
Positive Allosteric Modulation of mGluR2
- Function : this compound enhances the response of mGluR2 to glutamate, a neurotransmitter crucial for pain perception.
- Impact : Increased mGluR2 activity can lead to reduced neuronal excitability and decreased pain signaling pathways, which is beneficial in migraine prevention.
CysLT1 Antagonism
- Function : The antagonistic effect on CysLT1 helps mitigate inflammation, a significant contributor to migraine pathophysiology.
- Impact : By blocking leukotriene-mediated pathways, this compound may reduce the frequency and severity of migraine attacks.
Preclinical and Clinical Trials
This compound has demonstrated promising biological activity in both preclinical studies and clinical trials. Its efficacy in reducing migraine frequency has been highlighted in various studies:
- Clinical Trials : Research indicates that this compound significantly lowers migraine occurrences compared to placebo groups. The trials have focused on dosage optimization and pharmacokinetics to establish effective treatment regimens.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests linear dose-dependent kinetics across different populations. This characteristic is essential for determining appropriate dosing strategies in clinical settings.
Formulation Studies
Studies utilizing an artificial stomach duodenum model have shown that different formulations of this compound affect its bioavailability. Specifically, solid dispersion formulations have been noted to enhance absorption compared to traditional methods, indicating that formulation strategies can significantly impact therapeutic outcomes .
Comparative Analysis with Similar Compounds
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
LY-294002 | Phosphoinositide 3-kinase inhibitor | Primarily used in cancer research |
Mavoglurant | mGluR5 antagonist | Focused on anxiety and depression |
Montelukast | CysLT1 antagonist | Commonly used for asthma and allergic rhinitis |
Fenobam | mGluR2 antagonist | Investigated for anxiety disorders |
This compound's unique dual mechanism distinguishes it from other compounds targeting similar pathways, making it a candidate for broader therapeutic applications beyond migraines.
Efficacy in Migraine Prevention
A recent clinical study involving 200 participants assessed the efficacy of this compound in preventing migraines over a 12-week period. Results indicated:
- Reduction in Frequency : Participants experienced an average reduction of 4.5 migraines per month compared to a baseline.
- Improved Quality of Life : Patients reported significant improvements in quality of life metrics related to headache impact.
Interaction Studies
Research has also explored the interactions between this compound and other medications. A study showed that co-administration with certain analgesics enhanced their efficacy, suggesting potential benefits in combination therapies for migraine management .
Eigenschaften
CAS-Nummer |
889116-06-7 |
---|---|
Molekularformel |
C26H26O6 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
3-[(S)-[4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl]-hydroxymethyl]benzoic acid |
InChI |
InChI=1S/C26H26O6/c1-3-5-22-23(13-12-21(16(2)27)25(22)29)32-15-17-8-10-18(11-9-17)24(28)19-6-4-7-20(14-19)26(30)31/h4,6-14,24,28-29H,3,5,15H2,1-2H3,(H,30,31)/t24-/m0/s1 |
InChI-Schlüssel |
DWQVYDLTPMGYNE-DEOSSOPVSA-N |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=C(C=C2)C(C3=CC(=CC=C3)C(=O)O)O |
Isomerische SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=C(C=C2)[C@@H](C3=CC(=CC=C3)C(=O)O)O |
Kanonische SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=C(C=C2)C(C3=CC(=CC=C3)C(=O)O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
889116-06-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LY-2300559; LY2300559; LY 2300559 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.